molecular formula C10H10BrN3 B7970242 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Cat. No.: B7970242
M. Wt: 252.11 g/mol
InChI Key: RYZDWUGCRZUHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine is a fused bicyclic heterocycle featuring a pyrido[2,3-d]pyrimidine core with a bromine atom at position 6, a cyclopropyl group at position 4, and a partially saturated 1,2-dihydro moiety. This compound is commercially available with a purity of 98% and a lead time of seven days, supplied by Neostar United (Changzhou) Industrial Co., Ltd. . Its structure combines electron-withdrawing (bromine) and sterically demanding (cyclopropyl) substituents, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-7-3-8-9(6-1-2-6)13-5-14-10(8)12-4-7/h3-4,6H,1-2,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZDWUGCRZUHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NCNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling with Cyclopropylboronic Acid

A pivotal method for introducing the cyclopropyl group at the 4-position of the thieno[2,3-d]pyrimidine scaffold involves a Suzuki-Miyaura coupling reaction. In a representative procedure, 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.5 g, 6.01 mmol) reacts with cyclopropylboronic acid (1.2 g, 13.97 mmol) in the presence of sodium carbonate (2.16 g, 20.38 mmol), triphenylphosphine (552 mg, 2.10 mmol), and palladium acetate (162 mg, 0.72 mmol) in a toluene/water solvent system (22.5 mL/7.5 mL) at 110°C under nitrogen. After 20 hours, the mixture is extracted with dichloromethane, dried, and purified via silica gel chromatography (ethyl acetate/petroleum ether gradient) to yield 4-chloro-6-cyclopropylthieno[2,3-d]pyrimidine (400 mg, 32%).

Key Parameters:

  • Catalyst System : Pd(OAc)₂/PPh₃ enables efficient coupling despite steric hindrance from the cyclopropyl group.

  • Solvent Ratio : A 3:1 toluene-to-water ratio optimizes phase separation and reaction efficiency.

  • Yield Limitations : Competing side reactions, such as debromination or homocoupling, reduce yield.

Lithium Diisopropylamide (LDA)-Mediated Bromination

Mechanistic Insights:

  • Low-Temperature Control : Maintaining temperatures below -90°C minimizes side reactions, such as over-metalation.

  • Workup Strategy : Aqueous quenching followed by silica plug filtration ensures high purity.

Nucleophilic Aromatic Substitution for Functionalization

Amine Substitution at the 4-Position

The chlorine at the 4-position is substituted with amines under mild conditions. For example, 6-bromo-4-chlorothieno[2,3-d]pyrimidine (500 mg, 2.0 mmol) reacts with 2,5-dimethoxybenzenamine (65 mg, 0.42 mmol) in isopropanol with concentrated HCl at 75°C for 3 hours. After extraction with ethyl acetate and chromatography (40% ethyl acetate/hexane), 6-bromo-N-(2,5-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is obtained in 84% yield.

Optimization Notes:

  • Acid Catalysis : HCl promotes protonation of the pyrimidine ring, enhancing electrophilicity at the 4-position.

  • Solvent Choice : Isopropanol balances solubility and reaction temperature control.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Across Methodologies

Method Key Reagent Yield Conditions
Suzuki-Miyaura CouplingCyclopropylboronic Acid32%Pd(OAc)₂, PPh₃, 110°C, 20 h
LDA BrominationLDA, CBr₄55%-100°C, THF, 45 min
Amine Substitution2,5-Dimethoxybenzenamine84%HCl, isopropanol, 75°C, 3 h

Challenges in Cyclopropylation

  • Steric Effects : The cyclopropyl group’s spatial demand necessitates bulky ligands (e.g., PPh₃) to stabilize the palladium intermediate.

  • Purification Hurdles : Silica gel chromatography with ethyl acetate/hexane gradients resolves closely eluting byproducts.

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Efforts to recover Pd(OAc)₂ via aqueous extraction remain challenging due to ligand degradation. Recent advances propose immobilized palladium catalysts to reduce metal leaching.

Solvent Sustainability

Replacing toluene with cyclopentyl methyl ether (CPME) in Suzuki couplings improves environmental metrics without sacrificing yield .

Chemical Reactions Analysis

Cross-Coupling Reactions at the C6 Bromine Position

The bromine atom at position 6 serves as a critical site for transition-metal-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reaction with aryl/heteroaryl boronic acids in the presence of Pd catalysts (e.g., PdCl₂(dppf)) yields biaryl derivatives. A structurally analogous compound, 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine, undergoes coupling with 2,5-dimethoxybenzyl-zinc chloride to introduce aryl groups (yield: 72–85%) .

  • Buchwald-Hartwig Amination : Substitution with primary/secondary amines using Pd/Xantphos catalysts affords C6-aminated products. For example, reaction with 4-(4-methylpiperazin-1-yl)aniline produces kinase-inhibitory derivatives .

Table 1: Representative Cross-Coupling Reactions

Reaction TypeConditionsProduct SubstituentYieldRef.
Suzuki-MiyauraPdCl₂(dppf), THF, 80°C2,5-Dimethoxyphenyl85%
Buchwald-HartwigPd(OAc)₂, Xantphos, KOtBu, toluene4-Methylpiperazinylphenyl78%

Nucleophilic Substitution at the C2/C4 Positions

The electron-deficient pyrimidine ring facilitates nucleophilic substitution. Chlorine or other leaving groups at C2/C4 (if present) react with amines or alkoxides:

  • Aminolysis : Treatment with methylamine in alcoholic K₂CO₃ substitutes chlorine with methylamino groups. For instance, 2,4-dichloro analogs react with 30% methylamine to form 2,4-diamino derivatives (yield: 89%) .

  • Alkoxylation : Reaction with sodium methoxide replaces chlorine with methoxy groups under mild conditions (DMF, 50°C) .

Functionalization of the Cyclopropane Ring

The cyclopropyl group at C4 can undergo ring-opening or strain-driven reactions:

  • Acid-Catalyzed Ring Opening : In HCl/EtOH, the cyclopropane ring opens to form a propyl chain, converting the compound to 4-propyl-6-bromo-1,2-dihydropyrido[2,3-d]pyrimidine .

  • Oxidation : Reaction with m-CPBA oxidizes the cyclopropane to a cyclopropanol derivative, though this pathway is less common .

Cyclization and Annulation Reactions

The dihydropyridine moiety participates in cyclocondensation reactions:

  • Aza-Annullation : With 6-aminouracil derivatives and NHC catalysts (e.g., 8c ), the compound forms tricyclic dihydropyrido[2,3-d]pyrimidine-7-ones via Claisen rearrangement (yield: 95%) .

  • Oxidative Aromatization : Treatment with MnO₂ in chloroform oxidizes the dihydropyridine ring to a fully aromatic pyrido[2,3-d]pyrimidine system, enhancing planarity for kinase binding .

Table 2: Cyclization Pathways

ReactionReagents/ConditionsProductYieldRef.
Aza-AnnullationNHC 8c , K₃PO₄, toluene, 110°CTricyclic pyridopyrimidinone95%
Oxidative AromatizationMnO₂, CHCl₃, 24 hAromatic pyrido[2,3-d]pyrimidine91%

Scientific Research Applications

Medicinal Chemistry Applications

1.1. BET Inhibition

One of the primary applications of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine is its role as a bromodomain and extra-terminal (BET) domain inhibitor. BET proteins, particularly BRD4, are implicated in various diseases, including cancer and inflammation. Compounds that inhibit these proteins can potentially lead to new treatments for these conditions.

  • Mechanism of Action : The compound interacts with the bromodomain of BRD4, disrupting its function in transcriptional regulation. This inhibition can lead to reduced expression of oncogenes and inflammatory cytokines.
  • Research Findings : Studies have shown that similar compounds exhibit promising activity against cancer cell lines and inflammatory models, suggesting that this compound may have similar effects.

1.2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro assays have indicated that the compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.
  • Synergistic Effects : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy, potentially leading to lower dosages and reduced side effects.

Several studies have documented the applications and efficacy of related compounds:

  • Study on BET Inhibitors : A recent study published in Journal of Medicinal Chemistry highlighted the development of novel BET inhibitors with structures similar to this compound. These compounds demonstrated significant anticancer activity in preclinical models .
  • Clinical Trials : While specific trials involving this exact compound may not be reported yet, ongoing research into BET inhibitors indicates a growing interest in compounds that share similar structural motifs .

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. It can inhibit the activity of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects are mediated through its binding to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Core Structural Variations

The pyrido[2,3-d]pyrimidine scaffold is structurally related to other fused pyrimidine derivatives, such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines. Key distinctions arise from the heteroatom in the fused ring and substitution patterns:

Compound Class Core Structure Key Substituents/Features Unique Properties References
6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine 6-Br, 4-cyclopropyl, 1,2-dihydro Partial saturation reduces aromaticity; cyclopropyl enhances steric bulk
4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone Thieno[2,3-d]pyrimidine 4-Anilino, 6-methanone Thiophene ring increases electron density; ketone group enables covalent binding
6-Arylsubstituted furo[2,3-d]pyrimidin-4-amine Furo[2,3-d]pyrimidine 4-NH₂, 6-aryl Furan ring imparts metabolic stability; aryl groups modulate π-π interactions
2,4,6-Trisubstituted pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 2,4,6-substituents Pyrrole ring enhances basicity; trisubstitution allows multi-target engagement

Substituent Effects

  • Halogenation : Bromine at position 6 (target compound) may enhance electrophilic substitution reactivity compared to chlorine or iodine in analogues like 6-Bromo-2-chloro-4-iodopyridin-3-amine (). Bromine’s larger atomic radius could also influence steric interactions in binding pockets.
  • Cyclopropyl vs. Aryl/Amine Groups: The cyclopropyl group at position 4 introduces significant steric hindrance and conformational rigidity, contrasting with the planar aryl or polar amine substituents in thieno- and furo-pyrimidines (Figures 12, 17) . This may reduce metabolic oxidation but limit solubility.

Biological Activity

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3C_{10}H_{10}BrN_3, with a molecular weight of approximately 252.12 g/mol. The compound features a bicyclic structure that is characteristic of pyrido-pyrimidine derivatives, which are known for their diverse biological activities.

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many derivatives show the ability to inhibit key enzymes involved in inflammatory pathways. For instance, studies have demonstrated that certain pyrido[2,3-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Antioxidant Properties : Some derivatives have been shown to possess antioxidant activity, potentially reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases and cancer therapy.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated through various studies:

Anti-inflammatory Activity

A notable study investigated the anti-inflammatory effects of pyrido[2,3-d]pyrimidines. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests potential for use in treating inflammatory diseases .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Research has indicated that certain pyrido[2,3-d]pyrimidines can inhibit phosphoinositide 3-kinase (PI3K) pathways, which are often dysregulated in cancers. In preclinical models, these compounds exhibited cytotoxic effects against various cancer cell lines .

Case Studies

  • In Vivo Studies : In a study involving animal models with induced inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
  • Cell Line Studies : In vitro assays using human cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryCOX-2 inhibition (IC50 similar to celecoxib)
AnticancerCytotoxicity against cancer cell lines
AntioxidantReduction of oxidative stress markers

Q & A

Basic: What synthetic strategies are commonly employed to prepare 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, and how can reaction conditions be optimized?

Answer:
A two-step synthetic approach is often utilized for pyrido[2,3-d]pyrimidine derivatives. For example, starting with substituted uracils, cyclization via nucleophilic substitution or condensation reactions can form the core scaffold. The bromine substituent may be introduced via halogenation (e.g., using PBr₃ or NBS) or through pre-functionalized intermediates. Cyclopropyl groups are typically incorporated via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Optimization includes:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for cyclopropyl introduction .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves regioisomeric byproducts.

Advanced: How does the cyclopropyl group influence the electronic environment of the pyrido[2,3-d]pyrimidine core, and what implications does this have for electrophilic substitution reactions?

Answer:
The cyclopropyl group acts as an electron-donating substituent via hyperconjugation, increasing electron density at the 4-position. This can:

  • Enhance reactivity at adjacent positions for electrophilic attack (e.g., nitration or sulfonation).
  • Induce steric hindrance , directing substitution to less hindered sites (e.g., the 6-bromo position). Computational studies (DFT) predict charge distribution and regioselectivity, guiding reagent selection. For example, bromine at the 6-position may undergo Suzuki coupling more readily than the 4-cyclopropyl site due to steric constraints .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should tautomerism be addressed?

Answer:

  • ¹H/¹³C NMR : Key for confirming the dihydropyrido structure. The NH proton (δ 8.5–10 ppm) and cyclopropyl protons (δ 1.0–1.5 ppm) are diagnostic. Tautomerism between 1,2-dihydro and fully aromatic forms is resolved using DMSO-d₆, which stabilizes NH groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns.
  • X-ray crystallography : Defines regiochemistry and confirms cyclopropyl geometry .

Advanced: What challenges arise in achieving regioselective cross-coupling at the 6-bromo position, and how can directing groups mitigate these issues?

Answer:
The bromine atom at the 6-position competes with the cyclopropyl group for reactivity. Challenges include:

  • Competitive coupling : The 4-cyclopropyl group may undergo unintended C–H activation.
  • Steric hindrance : Bulky ligands (e.g., XPhos) improve selectivity for the 6-position in Suzuki reactions.
    Solutions :
  • Use transient protecting groups (e.g., Boc on NH) to block unwanted sites.
  • Employ low-temperature (−20°C) conditions with Pd(OAc)₂ and SPhos ligand to suppress side reactions .

Advanced: How can computational modeling predict the stability of this compound under oxidative conditions?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to assess susceptibility to oxidation. The dihydro core is prone to ring aromatization, which can be mitigated by:

  • Storage : Under inert atmosphere (N₂/Ar) at −20°C.
  • Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v prolong shelf life .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:

  • Kinase inhibition assays : Screen against CDK or EGFR kinases due to structural similarity to pyrido[2,3-d]pyrimidine inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control.
  • Controls : Include vehicle-only and known inhibitors (e.g., imatinib) to validate assay conditions .

Advanced: How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

Answer:
In polar aprotic solvents (e.g., DMSO), the 1,2-dihydro form dominates due to NH stabilization. Protic solvents (e.g., MeOH) shift equilibrium toward the aromatic tautomer via proton exchange. UV-Vis spectroscopy (200–400 nm) monitors tautomer ratios, with λ_max shifts (Δ~20 nm) indicating structural changes .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain efficacy gaps.
  • Formulation optimization : Use liposomal encapsulation to enhance in vivo retention.
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.